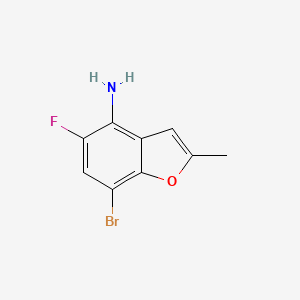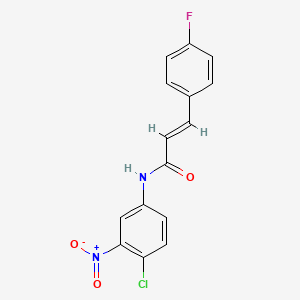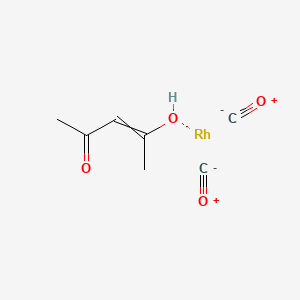
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound with the molecular formula C7H8O4Rh . This compound is notable for its unique structure, which includes a rhodium center coordinated to carbon monoxide and 4-hydroxypent-3-en-2-one ligands. The presence of rhodium, a transition metal, imparts significant catalytic properties to the compound, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with carbon monoxide and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with carbon monoxide in the presence of 4-hydroxypent-3-en-2-one under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its catalytic properties are not compromised.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium oxides.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the compound can be substituted with other ligands, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Scientific Research Applications
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium has numerous scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in industrial processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which carbon monoxide;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst, lowering the activation energy of reactions and increasing their rate. Molecular targets include organic molecules undergoing hydrogenation, hydroformylation, or carbonylation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other rhodium complexes with different ligands, such as:
Uniqueness
What sets carbon monoxide;4-hydroxypent-3-en-2-one;rhodium apart is its specific ligand environment, which imparts unique reactivity and selectivity in catalytic processes. The presence of 4-hydroxypent-3-en-2-one as a ligand provides additional functional groups that can participate in or influence the course of reactions, making this compound particularly versatile in synthetic applications .
Properties
Molecular Formula |
C7H8O4Rh |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
InChI Key |
GGRQQHADVSXBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


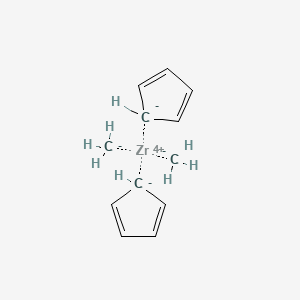
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
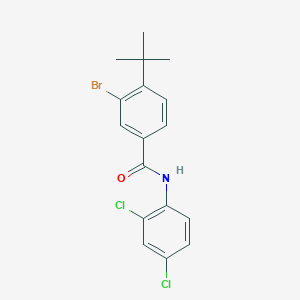
![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
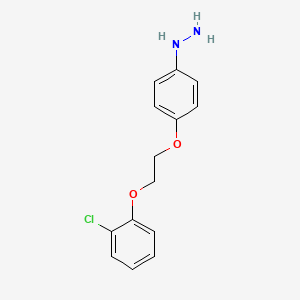
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)

![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
